5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Overview

Description

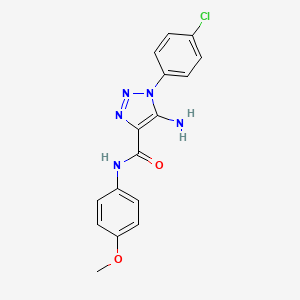

5-Amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 4-chlorophenyl group at position 1 and a 4-methoxyphenylcarboxamide moiety at position 2. Its molecular formula is C₁₆H₁₃ClN₄O₂, with a molecular weight of 340.76 g/mol. The 5-amino-1,2,3-triazole-4-carboxamide scaffold is recognized for its versatility in drug discovery, particularly in targeting biological pathways such as cancer proliferation, microbial resistance, and kinase inhibition . The chlorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl group may modulate electronic effects and receptor binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process One common method starts with the preparation of 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form the corresponding hydrazone This intermediate undergoes cyclization with sodium azide to yield the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group, if present, can be reduced back to the amino group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits notable biological activities due to its structural characteristics. Key areas of research include:

- Anticancer Activity : Studies have indicated that 5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of specific signaling pathways such as the PI3K/Akt pathway .

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial and fungal strains. Research indicates that it disrupts microbial cell membranes and inhibits essential metabolic processes .

- Anti-inflammatory Effects : Preliminary studies suggest that this triazole derivative may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses .

Therapeutic Potential

Given its diverse biological activities, the compound is being investigated for various therapeutic applications:

- Cancer Therapy : Ongoing clinical trials are exploring its potential as an adjunct therapy in combination with existing chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatment .

- Infectious Diseases : Its antimicrobial properties are being evaluated for potential use in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

Several case studies highlight the compound's applications:

-

Case Study on Anticancer Efficacy :

- A study published in Cancer Letters demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction through caspase activation.

- Antimicrobial Assessment :

- Inflammation Model Study :

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Their Pharmacological Profiles

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl substituent (electron-withdrawing) in the target compound enhances activity against NCI-H522 lung cancer cells (GP = 68.09%), comparable to analogs with 4-NO₂Ph (GP = 70.01%) . Methoxy groups (electron-donating) at R₂ improve solubility but may reduce membrane permeability compared to acetyl or nitro groups .

Positional Isomerism: Substitution at the 3-chlorophenyl position () vs.

Benzyl vs. Phenyl Derivatives :

Biological Activity

5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structure suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 343.77 g/mol. The compound features a triazole ring, which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN5O2 |

| Molecular Weight | 343.77 g/mol |

| IUPAC Name | This compound |

| InChI Key | XYIJESCFDQIUBE-UHFFFAOYSA-N |

The mechanism of action for this compound likely involves its interaction with various molecular targets such as enzymes and receptors. The presence of the triazole moiety may facilitate binding to specific proteins involved in cell signaling pathways, potentially inhibiting their activity or altering their function.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activity. For instance, related compounds have demonstrated inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study:

A study involving triazole derivatives showed that compounds similar to this compound were effective against human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent cytotoxicity. The mechanism was attributed to the activation of apoptotic pathways through increased expression of pro-apoptotic factors like p53 and caspase-3 .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Triazoles are known to inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes and cancer progression.

Research Findings:

In vitro studies have shown that similar triazole derivatives can selectively inhibit specific carbonic anhydrases at nanomolar concentrations, suggesting potential therapeutic applications in cancer treatment .

Comparative Analysis

To understand the biological activity better, a comparison with structurally related compounds can be insightful.

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 5-amino-1-(4-chlorophenyl)-N-(2-methoxyphenyl)-triazole | 0.65 | Anticancer |

| 5-amino-1-(4-bromophenyl)-triazole | 1.98 | Anticancer |

| 5-amino-1-(4-methylphenyl)-triazole | 2.41 | Anticancer |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 4-chloroaniline with 4-methoxyphenyl isocyanide to form an intermediate carboximidoyl chloride.

- Step 2 : Reaction with sodium azide (NaN₃) under Huisgen 1,3-dipolar cycloaddition conditions to construct the triazole core.

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Yields range from 60–75%, with purity confirmed by HPLC (>95%) .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and structural integrity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) content verification.

- X-ray Crystallography (if crystalline): Determines 3D conformation and hydrogen-bonding patterns .

Q. What solubility challenges are associated with this compound, and how are they mitigated in lab experiments?

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C). Strategies include:

- Co-solvents : Use DMSO or PEG-400 for in vitro assays.

- Derivatization : Introduce polar groups (e.g., sulfonate) to enhance hydrophilicity.

- Nanoformulations : Liposomal encapsulation improves bioavailability in cellular studies .

Advanced Research Questions

Q. How are enzyme inhibition profiles (e.g., COX-2, HDACs) evaluated for this compound?

- In Vitro Assays :

- COX-2 Inhibition : Measure prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages using ELISA. IC₅₀ values are compared to celecoxib (positive control).

- HDAC Inhibition : Fluorescence-based assays with recombinant HDAC isoforms (e.g., HDAC1/6) and acetylated lysine substrates.

- Orthogonal Validation : Cross-check activity with Western blotting (e.g., acetylated histone H3 levels) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate enzyme affinity.

- Triazole Modifications : Introduce methyl or cyano groups at position 5 to enhance metabolic stability.

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate structural changes with binding energy in COX-2/HDAC active sites .

Q. What considerations are critical for designing in vivo neuroprotection studies?

- Animal Models : Use transgenic Alzheimer’s mice (e.g., APP/PS1) to assess amyloid-beta plaque reduction.

- Dosage : Optimize via pharmacokinetic studies (e.g., 10–50 mg/kg, oral administration).

- BBB Permeability : Measure brain-to-plasma ratio using LC-MS/MS post-administration.

- Biomarkers : Monitor GFAP (astrocytosis) and Iba1 (microglial activation) via immunohistochemistry .

Q. How can green chemistry principles improve the sustainability of its synthesis?

- Solvent Replacement : Use deep eutectic solvents (e.g., choline chloride-urea) instead of DMF to reduce toxicity.

- Catalyst Optimization : Employ recyclable copper nanoparticles for azide-alkyne cycloaddition.

- Waste Reduction : Implement flow chemistry for continuous processing and higher atom economy .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enzyme inhibition data?

Conflicting IC₅₀ values may arise from:

- Assay Conditions : Variability in pH, temperature, or substrate concentration.

- Enzyme Sources : Recombinant vs. native isoforms (e.g., HDAC6 from human vs. murine cells).

- Solution : Validate findings using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) and standardize protocols across labs .

Q. Physicochemical Properties Table

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 369.81 g/mol | PubChem |

| Solubility (H₂O) | <0.1 mg/mL | Experimental |

| LogP (Octanol-Water) | 3.2 ± 0.3 | Calculated (ChemAxon) |

| IC₅₀ (COX-2 Inhibition) | 0.8 µM (vs. Celecoxib: 0.05 µM) | In vitro assay |

Properties

IUPAC Name |

5-amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2/c1-24-13-8-4-11(5-9-13)19-16(23)14-15(18)22(21-20-14)12-6-2-10(17)3-7-12/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIYZZNIYRREII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101138063 | |

| Record name | 5-Amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951894-40-9 | |

| Record name | 5-Amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.